2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one
Overview
Description
2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one involves several steps. One common synthetic route includes the reductive amination of 5-acetamido-6-bromoindan-1-one with tert-butyl 4-aminobenzoate, followed by the formation of the cyclopenta[g]quinazolinone ring. The propargyl group is then introduced on the N10-position using a (propargyl)Co2(CO)6+ complex as the electrophilic propargyl reagent .
Chemical Reactions Analysis
2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield different tetrahydroquinazolinone derivatives.
Substitution: The chloromethyl group can be substituted with various nucleophiles to form a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one involves its interaction with specific molecular targets. For instance, as a thymidylate synthase inhibitor, it binds to the enzyme’s active site, preventing the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication. This inhibition disrupts DNA synthesis and cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
4-oxo-3,4,7,8-tetrahydroquinazoline: Known for its antibacterial properties.
2-methyl-4-oxo-3,4,7,8-tetrahydroquinazoline: Studied for its anticancer activity.
4-oxo-3,4,7,8-tetrahydroquinazoline-6-yl: Used as an intermediate in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-(chloromethyl)-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one |
InChI |
InChI=1S/C12H11ClN2O/c13-6-11-14-10-5-8-3-1-2-7(8)4-9(10)12(16)15-11/h4-5H,1-3,6H2,(H,14,15,16) |
InChI Key |
VIGAPQDVWPXQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)N=C(NC3=O)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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